molecular formula C12H15N3O B8563402 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

Cat. No. B8563402
M. Wt: 217.27 g/mol
InChI Key: HYZAILJIFSSVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-[1,2,3]Triazol-1-yl-butyl)phenol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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properties

Product Name

4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-[4-(triazol-1-yl)butyl]phenol

InChI

InChI=1S/C12H15N3O/c16-12-6-4-11(5-7-12)3-1-2-9-15-10-8-13-14-15/h4-8,10,16H,1-3,9H2

InChI Key

HYZAILJIFSSVKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate (4.0 g, 12.22 mmol) was added to 48% hydrobromic acid (8 ml) and the mixture was heated at 80-90° C. for 6 hours. The mixture was ice-cooled, and after dropwise addition of 4N-sodium hydroxide (32 ml), washed with toluene. 6N Hydrochloric acid was added to the aqueous layer to make pH 6.3. The mixture was extracted with ethyl acetate (30 ml) and tetrahydrofuran (15 ml) and washed with water. Active charcoal (200 mg) was added, and the mixture was stirred at room temperature for 10 min. The mixture was filtrated and concentrated under reduced pressure. Ethyl acetate (10 ml) was added to the residue, and the mixture was refluxed. The mixture was allowed to cool and stirred for 30 min, and hexane (10 ml) was added. The mixture was stirred at room temperature for 30 min. The precipitated crystals were collected by filtration and dried under reduced pressure to give 4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenol (2.25 g, yield 85%).
Name
1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(CCCCn2ccnn2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-[4-(4-benzyloxyphenyl)butyl]-1H-1,2,3-triazole (0.38 g) was dissolved in methanol (7.6 ml); 10% palladium carbon (0.1 g) was added, followed by vigorous stirring in a hydrogen atmosphere for 14 hours. The catalyst was filtered off; the filtrate was concentrated to dryness under reduced pressure to yield the titled compound (0.268 g) as a crystalline powder.
Name
1-[4-(4-benzyloxyphenyl)butyl]-1H-1,2,3-triazole
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Three

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